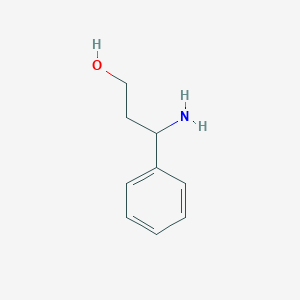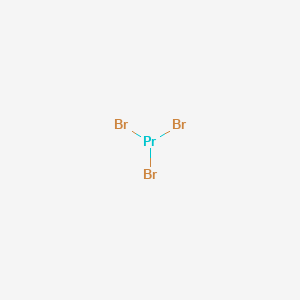
Praseodymium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium bromide is a crystalline compound composed of one praseodymium atom and three bromine atoms. It is represented by the chemical formula PrBr₃. This compound is known for its green crystalline appearance and is typically handled as a powder. This compound is part of the lanthanide series and exhibits unique properties due to the presence of praseodymium, a rare earth element .
作用机制
Target of Action
Praseodymium bromide, also known as tribromopraseodymium, is a crystalline compound composed of one praseodymium atom and three bromine atoms Praseodymium, as a lanthanide metal, is known to interact with various biological systems, potentially affecting enzymatic activities and protein structures .
Mode of Action
The compound’s structure, featuring a tricapped trigonal prismatic geometry, may influence its interactions with biological targets . The praseodymium ions are 9-coordinate, and the praseodymium–bromine bond lengths are 3.05 Å and 3.13 Å . These structural characteristics could influence the compound’s interactions with its targets, potentially leading to changes in their function.
Biochemical Pathways
A study on the effects of praseodymium on flavonoids production showed that it can influence the activities of key enzymes such as peroxidase (pod), polyphenol oxidase (ppo), and phenylanlanine ammonialyase (pal) in the hairy roots of scutellaria viscidula
Pharmacokinetics
A study on the toxicokinetics of praseodymium and cerium administered as chloride salts in rats showed that the half-lives for the initial phase increased with increasing doses, while their half-lives for the terminal phase were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent . These findings might provide some insights into the ADME properties of praseodymium compounds, although direct studies on this compound are needed.
Result of Action
Praseodymium compounds are known to have unique magnetic, electrical, and optical properties, which could potentially influence various cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its hygroscopic nature suggests that it can absorb moisture from the environment, which could potentially affect its stability and efficacy Furthermore, the compound’s properties might be influenced by factors such as temperature, pH, and the presence of other ions or molecules in the environment.
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium bromide can be synthesized through the direct reaction of praseodymium metal with bromine gas. The reaction is typically carried out under controlled conditions to ensure the complete formation of the compound: [ 2 \text{Pr} (s) + 3 \text{Br}_2 (g) \rightarrow 2 \text{PrBr}_3 (s) ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting praseodymium oxide with hydrobromic acid. This method involves dissolving praseodymium oxide in hydrobromic acid, followed by crystallization to obtain this compound: [ \text{Pr}_2\text{O}_3 (s) + 6 \text{HBr} (aq) \rightarrow 2 \text{PrBr}_3 (aq) + 3 \text{H}_2\text{O} (l) ]
化学反应分析
Types of Reactions: Praseodymium bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form praseodymium oxide and bromine gas.
Reduction: It can be reduced back to praseodymium metal and hydrogen bromide.
Substitution: this compound can react with other halides to form different praseodymium halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Typically involves a reducing agent like hydrogen gas or a metal such as calcium.
Substitution: Involves halogen exchange reactions with reagents like chlorine gas or iodine.
Major Products Formed:
Oxidation: Praseodymium oxide (Pr₂O₃) and bromine gas (Br₂).
Reduction: Praseodymium metal (Pr) and hydrogen bromide (HBr).
Substitution: Praseodymium chloride (PrCl₃) or praseodymium iodide (PrI₃).
科学研究应用
Praseodymium bromide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other praseodymium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, although concrete medical uses are still under research.
Industry: Utilized in the production of high-strength alloys, optical materials, and as a dopant in fiber optics and laser materials
相似化合物的比较
- Praseodymium Chloride (PrCl₃)
- Praseodymium Iodide (PrI₃)
- Praseodymium Fluoride (PrF₃)
- Praseodymium Nitrate (Pr(NO₃)₃)
属性
CAS 编号 |
13536-53-3 |
|---|---|
分子式 |
Br3Pr |
分子量 |
380.62 g/mol |
IUPAC 名称 |
praseodymium(3+);tribromide |
InChI |
InChI=1S/3BrH.Pr/h3*1H;/q;;;+3/p-3 |
InChI 键 |
PLKCYEBERAEWDR-UHFFFAOYSA-K |
SMILES |
Br[Pr](Br)Br |
规范 SMILES |
[Br-].[Br-].[Br-].[Pr+3] |
Key on ui other cas no. |
13536-53-3 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


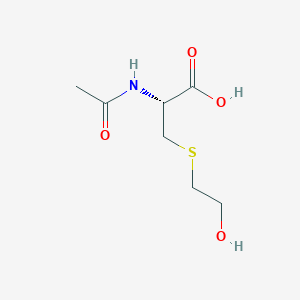

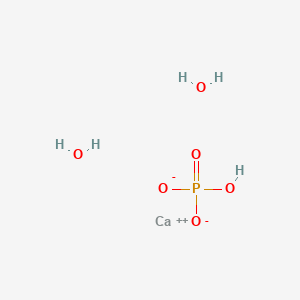
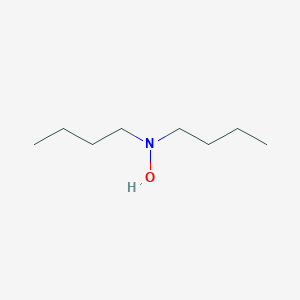
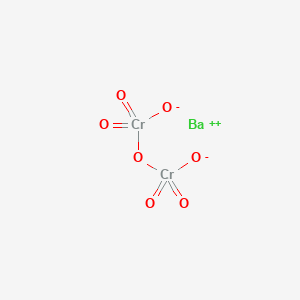
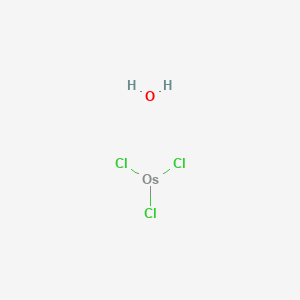
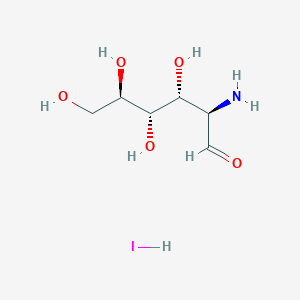

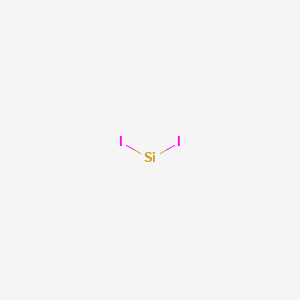
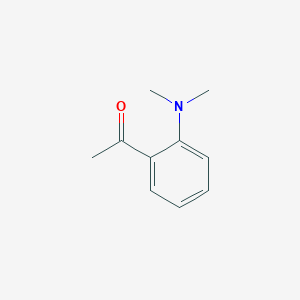
![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)
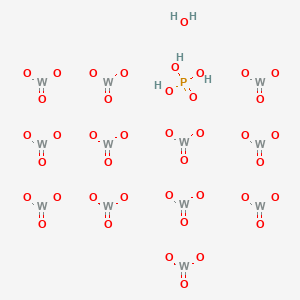
![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)
